ASP4132 Exhibits Potent AMPK Activation with an EC50 of 18 nM and Selectively Inhibits Cancer Cell Growth Compared to AICAR
ASP4132 demonstrates potent AMPK activation with an EC50 of 0.018 µM in cell-free assays [1]. In direct comparative cell growth inhibition studies, ASP4132 (as the lead compound 2) showed selective activity against human breast cancer cell lines. Against the MDA-MB-453 cell line, the compound exhibited an IC50 of 0.014 µM, whereas it showed weak antiproliferative activity against the SK-BR-3 cell line (IC50 > 3 µM) [1]. This is in stark contrast to the direct AMPK activator AICAR, which non-selectively inhibited the growth of all evaluated cell lines, including both high and low responders [1].
| Evidence Dimension | Cancer Cell Growth Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 = 0.014 µM (MDA-MB-453); IC50 > 3 µM (SK-BR-3) |
| Comparator Or Baseline | AICAR: non-selective growth inhibition across all evaluated breast cancer cell lines |
| Quantified Difference | >200-fold difference in IC50 between sensitive (MDA-MB-453) and insensitive (SK-BR-3) cell lines for ASP4132; AICAR shows no such differential |
| Conditions | In vitro cell viability assay; 4-day treatment in 384-well or 96-well plates with MDA-MB-453, SK-BR-3, AU565, OCUB-M breast cancer cell lines |
Why This Matters
This differential selectivity indicates that ASP4132 targets a specific cancer cell vulnerability rather than causing general cytotoxicity, which is critical for developing precision oncology therapies with a potentially wider therapeutic window.
- [1] Kuramoto K, Yamada H, Shin T, et al. Development of a potent and orally active activator of adenosine monophosphate-activated protein kinase (AMPK), ASP4132, as a clinical candidate for the treatment of human cancer. Bioorg Med Chem. 2020;28(5):115307. View Source
